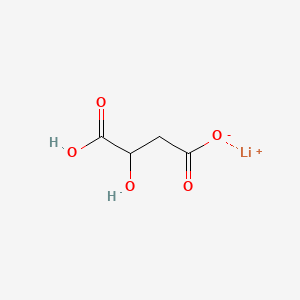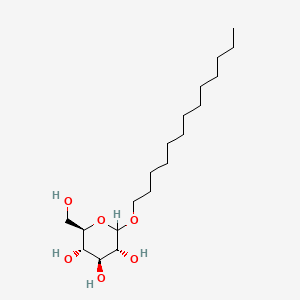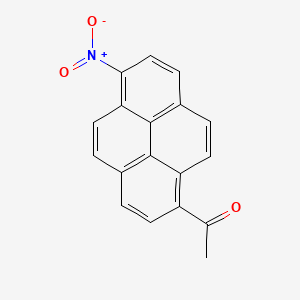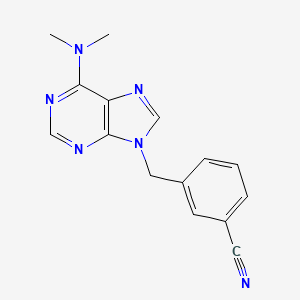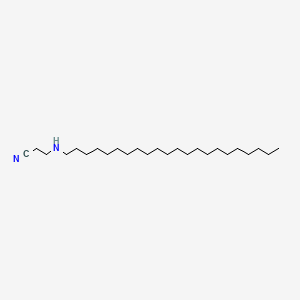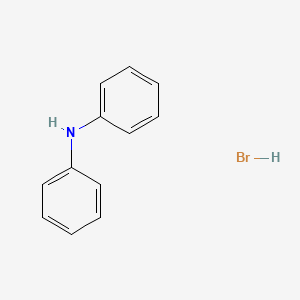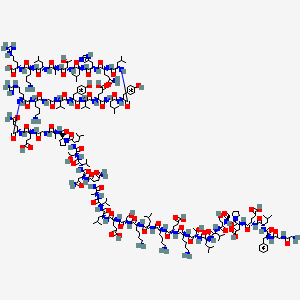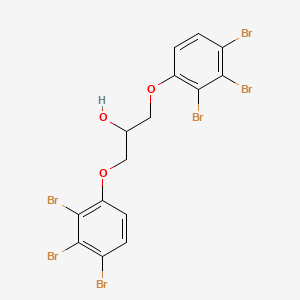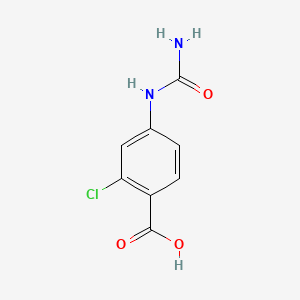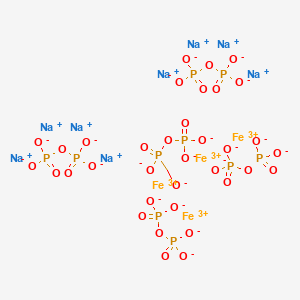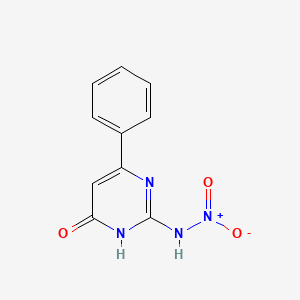
2-(nitroamino)-6-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitroamino)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a nitroamino group at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(nitroamino)-6-phenylpyrimidin-4(3H)-one typically involves the nitration of 6-phenylpyrimidin-4(3H)-one. This can be achieved by reacting 6-phenylpyrimidin-4(3H)-one with a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a controlled environment to ensure safety and efficiency. The use of automated systems to monitor and adjust reaction parameters can help in scaling up the production while maintaining product quality.
Types of Reactions:
Oxidation: The nitroamino group can undergo oxidation to form nitroso derivatives.
Reduction: The nitroamino group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-6-phenylpyrimidin-4(3H)-one.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(Nitroamino)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(nitroamino)-6-phenylpyrimidin-4(3H)-one involves its interaction with biological targets such as enzymes or receptors. The nitroamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
2-Amino-6-phenylpyrimidin-4(3H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Nitroamino)-4-phenylpyrimidin-6(3H)-one: Isomer with different substitution pattern, leading to different chemical and biological properties.
2-(Nitroamino)-6-methylpyrimidin-4(3H)-one: Methyl group instead of phenyl, affecting its hydrophobicity and reactivity.
Uniqueness: 2-(Nitroamino)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of both nitroamino and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
CAS No. |
56741-96-9 |
|---|---|
Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)nitramide |
InChI |
InChI=1S/C10H8N4O3/c15-9-6-8(7-4-2-1-3-5-7)11-10(12-9)13-14(16)17/h1-6H,(H2,11,12,13,15) |
InChI Key |
WRVVDIKBWXPRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


